2,9-Dimethylphenanthrene;4,9-dimethylphenanthrene
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Overview
Description
2,9-/4,9-DIMETHYLPHENANTHRENE is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2,9- or 4,9- positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-/4,9-DIMETHYLPHENANTHRENE typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of 2,9-/4,9-DIMETHYLPHENANTHRENE may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,9-/4,9-DIMETHYLPHENANTHRENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products Formed
Oxidation: Quinones and related oxygenated derivatives.
Reduction: Dihydro-2,9-/4,9-DIMETHYLPHENANTHRENE.
Substitution: Nitro- and halogen-substituted derivatives.
Scientific Research Applications
2,9-/4,9-DIMETHYLPHENANTHRENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,9-/4,9-DIMETHYLPHENANTHRENE involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
1,6-Dimethylnaphthalene: Another polycyclic aromatic hydrocarbon with methyl groups at different positions.
2,7-Dimethylnaphthalene: Similar structure but with methyl groups at the 2,7- positions.
Uniqueness
2,9-/4,9-DIMETHYLPHENANTHRENE is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct structure allows for unique interactions in chemical and biological systems, making it valuable for specialized applications .
Properties
Molecular Formula |
C32H28 |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
2,9-dimethylphenanthrene;4,9-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13;1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h2*3-10H,1-2H3 |
InChI Key |
MVZYDMCHVZRTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C.CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C |
Origin of Product |
United States |
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